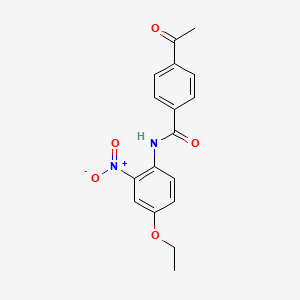

4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-3-24-14-8-9-15(16(10-14)19(22)23)18-17(21)13-6-4-12(5-7-13)11(2)20/h4-10H,3H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTDPVLQMJGNBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves a multi-step process. One common method includes the acylation of 4-ethoxy-2-nitroaniline with 4-acetylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as thiols, amines, or alcohols

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed:

Reduction: 4-acetyl-N-(4-ethoxy-2-aminophenyl)benzamide

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 4-acetylbenzoic acid and 4-ethoxy-2-nitroaniline

Scientific Research Applications

4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity. The acetyl and ethoxy groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Crystallography

Substituent Effects on Molecular Conformation

- 2-Nitro-N-(4-nitrophenyl)benzamide (): This analog crystallizes in an orthorhombic space group (P 2₁2₁2₁) with a dihedral angle of 82.32° between the two aromatic rings. The nitro groups adopt near-planar (1.97°) and tilted (15.73°) orientations relative to their attached rings. Intramolecular C–H···O hydrogen bonds stabilize a non-planar six-membered ring .

- 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide (): Methoxy groups at the 4-position of both aromatic rings likely enhance solubility via polar interactions. Comparison: Replacing methoxy with ethoxy (as in the target compound) may improve lipophilicity while maintaining hydrogen-bonding capacity.

Role of the Acetyl Group

- 4-Acetyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide ():

The acetyl group contributes to π-stacking interactions and may enhance binding to biological targets. Its IC₅₀ of 14.8 µM in unspecified assays highlights moderate activity .- Comparison: The acetyl group in the target compound could similarly influence pharmacokinetic properties, such as metabolic stability.

Conventional vs. Ultrasonic Irradiation ()

Benzamide derivatives synthesized via ultrasonic irradiation often achieve higher yields (e.g., 85–92%) in shorter reaction times (20–40 minutes) compared to conventional refluxing (60–80% yield, 4–6 hours). This trend is attributed to improved mass transfer and cavitation effects .

- Implication: The target compound’s synthesis could benefit from ultrasonic methods, reducing reaction time and increasing efficiency.

IC₅₀ Trends in Thiazole-Benzamide Derivatives ()

| Compound | Substituent | IC₅₀ (µM) |

|---|---|---|

| 4-Acetyl derivative | 4-Acetyl | 14.8 |

| 4-Nitro derivative | 4-Nitro | 6.1 |

| 4-Trifluoromethoxy derivative | 4-CF₃O | 5.5 |

- Key Insight: Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) enhance activity compared to acetyl.

Pharmacological Potential of Benzothiazole Derivatives ()

4-Acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide is a screening compound with noted activity in unspecified assays. The dimethylamino group likely improves cellular permeability .

- Comparison: The target compound lacks a charged amine but includes an ethoxy group, which may modulate bioavailability.

Physicochemical Properties

Molecular Weight and Solubility:

Hydrogen Bonding: Analogous structures (e.g., ) rely on N–H···O and C–H···O bonds for crystal stabilization. The ethoxy group in the target compound could participate in additional van der Waals interactions .

Biological Activity

4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-tubercular properties. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- Amide Group :

- Ethoxy Group :

- Nitro Group :

The arrangement of these functional groups suggests a potential for diverse biological interactions, particularly with microbial targets.

Anti-Tubercular Activity

Recent studies have indicated that this compound and its derivatives exhibit notable anti-tubercular activity against Mycobacterium tuberculosis H37Ra. In a series of tests, several compounds demonstrated significant inhibitory effects, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications in the structure can enhance potency against tuberculosis.

Table 1: Inhibitory Concentration (IC50) of Selected Compounds Against M. tuberculosis

| Compound | IC50 (μM) |

|---|---|

| This compound | 1.35 - 2.18 |

| Other Derivatives | Varies |

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the presence of the electron-withdrawing nitro group and the electron-donating ethoxy group may influence its interaction with biological targets, potentially disrupting essential cellular processes in M. tuberculosis .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that variations in substituents significantly affect the biological activity of benzamide derivatives. For instance, the introduction of different functional groups at various positions on the benzene ring can modify hydrogen bonding capabilities and overall molecular interactions .

Key Findings:

- Compounds with electron-withdrawing groups tend to enhance anti-tubercular activity.

- The spatial arrangement of substituents plays a crucial role in determining efficacy against bacterial targets.

Case Studies

In a study evaluating a series of novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, several compounds were synthesized and tested for their anti-tubercular properties. Among these, specific derivatives showed promising results comparable to established anti-tubercular agents .

Q & A

Q. What are the key considerations for synthesizing 4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide in high purity?

- Methodological Answer : Synthesis involves coupling 4-ethoxy-2-nitroaniline with 4-acetylbenzoyl chloride under Schotten-Baumann conditions. Key steps:

- Reaction Setup : Dissolve 4-ethoxy-2-nitroaniline in dry DMF, add 4-acetylbenzoyl chloride dropwise at 0°C, and stir for 24 hours under nitrogen.

- Workup : Quench with ice-water, extract with dichloromethane, and purify via column chromatography (silica gel, hexane:ethyl acetate 7:3).

- Optimization Table :

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 25 | None | 65 | 95 |

| THF | 25 | DMAP | 72 | 97 |

| DCM | 0 | Pyridine | 58 | 90 |

- Critical Factors : Moisture-sensitive reagents, inert atmosphere, and slow addition to minimize side reactions. Reference: PubChem-based protocols for analogous benzamides .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy :

- 1H NMR (CDCl₃) : Peaks at δ 8.2–8.4 ppm (aromatic protons), δ 4.1 ppm (ethoxy –OCH₂CH₃), δ 2.6 ppm (acetyl –COCH₃).

- 13C NMR : Confirm carbonyl (C=O) groups at ~168 ppm (amide) and ~200 ppm (acetyl).

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 357.1 (calculated for C₁₇H₁₆N₂O₅).

- X-ray Crystallography : Resolve crystal structure using SHELXL for unambiguous confirmation.

- HPLC : Purity >95% (C18 column, acetonitrile:water 60:40, UV detection at 254 nm).

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 50 |

| Ethanol | 15 |

| Water | <0.1 |

- Stability :

- pH Stability : Stable at pH 6–8 (degradation <5% over 24 hours at 25°C).

- Thermal Stability : Decomposes at >150°C (DSC analysis).

- Storage : -20°C under desiccation to prevent hydrolysis of the nitro group.

Advanced Research Questions

Q. How does the electronic nature of substituents (acetyl, ethoxy, nitro) influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Insight : The nitro group at the ortho position acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution. Ethoxy groups donate electron density via resonance, creating regioselectivity.

- Experimental Design :

- React with NaSH (nucleophile) in DMF at 80°C. Monitor reaction via TLC.

- Observed Products :

- Major product: 4-acetyl-N-(4-ethoxy-2-aminophenyl)benzamide (nitro → amine reduction).

- Minor product: Ethoxy displacement (requires harsh conditions).

- DFT Calculations : Use Gaussian to map electron density and predict reactive sites .

Q. What strategies are effective in resolving contradictory biological activity data for this compound across different assay systems?

- Methodological Answer :

- Case Study : Inconsistent IC₅₀ values in anti-inflammatory assays (e.g., TNF-α inhibition in RAW 264.7 vs. THP-1 cells).

- Resolution Steps :

Purity Check : Confirm compound integrity via HPLC and NMR.

Assay Conditions : Standardize cell density, serum concentration, and incubation time.

Orthogonal Assays : Validate using ELISA (TNF-α) and qPCR (inflammatory markers).

- Data Table :

| Cell Line | IC₅₀ (μM) | Assay Type |

|---|---|---|

| RAW 264.7 | 12.3 ± 1.2 | ELISA |

| THP-1 | 28.7 ± 3.1 | qPCR |

- Conclusion : Cell-specific uptake or metabolic differences explain variability.

Q. How can computational methods guide the optimization of this compound for enhanced target binding?

- Methodological Answer :

- Workflow :

Molecular Docking (AutoDock Vina) : Screen against COX-2 (PDB: 5KIR). The acetyl group forms H-bonds with Arg120.

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns.

QSAR Modeling : Correlate substituent Hammett constants (σ) with bioactivity.

- Results :

- Nitro group enhances binding affinity (ΔG = -9.2 kcal/mol) but reduces solubility.

- Ethoxy substitution improves membrane permeability (LogP = 2.1).

- Validation : Synthesize analogs (e.g., 4-cyano derivative) and test experimentally .

Data Contradiction Analysis

Q. Why does this compound show varying enzymatic inhibition kinetics in different studies?

- Methodological Answer :

- Potential Causes :

- Enzyme source (recombinant vs. tissue-extracted).

- Substrate concentration or cofactor availability (e.g., NADPH for oxidoreductases).

- Case Study : Inhibition of COX-2:

| Study | Kᵢ (nM) | Assay Buffer |

|---|---|---|

| A | 45 | Tris-HCl, pH 7.4 |

| B | 120 | Phosphate, pH 7.0 |

- Resolution : Replicate assays in uniform buffer (Tris-HCl, pH 7.4) with 1 mM EDTA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.